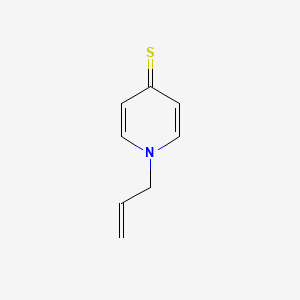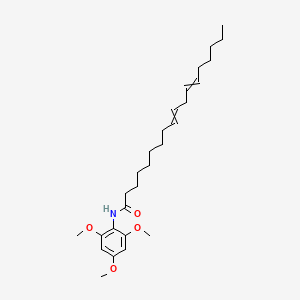
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is a complex organic compound with the molecular formula C27H43NO4. It is characterized by the presence of a trimethoxyphenyl group attached to an octadecadienamide chain. This compound is notable for its unique structural features, which include multiple double bonds and methoxy groups, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide typically involves the reaction of 2,4,6-trimethoxyaniline with octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Phenolic derivatives.
Scientific Research Applications
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as an additive in certain formulations
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and double bonds enhances its ability to interact with biological molecules, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12,15-trienamide: Contains an additional double bond in the octadecadienamide chain.
(2,4,6-Trimethoxyphenyl)methanethiol: Features a thiol group instead of an amide linkage
Uniqueness
N-(2,4,6-Trimethoxyphenyl)octadeca-9,12-dienamide is unique due to its specific combination of methoxy groups and double bonds, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications and differentiate it from other similar compounds .
Properties
CAS No. |
113770-79-9 |
|---|---|
Molecular Formula |
C27H43NO4 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(2,4,6-trimethoxyphenyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C27H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)28-27-24(31-3)21-23(30-2)22-25(27)32-4/h9-10,12-13,21-22H,5-8,11,14-20H2,1-4H3,(H,28,29) |
InChI Key |
CRXKCRSMQFBUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1=C(C=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


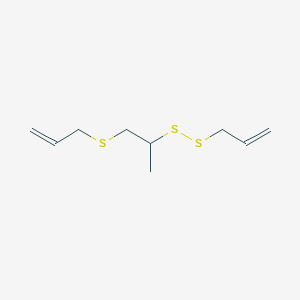
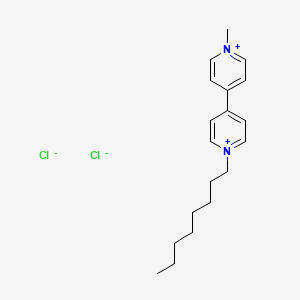

![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
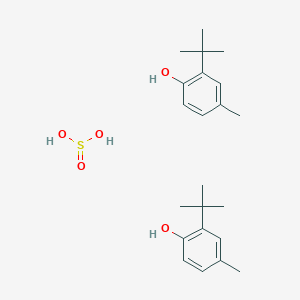
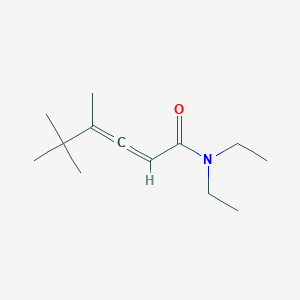

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)

![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
